molecular formula C15H24ClN3O B2656724 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride CAS No. 2319783-68-9

4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride

Cat. No. B2656724
CAS RN: 2319783-68-9
M. Wt: 297.83
InChI Key: KFPNSOSYZQOPRR-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride, also known as A-84543, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized by scientists at Abbott Laboratories in the early 1990s as a potential treatment for pain and addiction. Over the years, A-84543 has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.

Scientific Research Applications

Crystal Structure and Molecular Insights

The structural and molecular characteristics of compounds related to 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride have been extensively studied. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been characterized through single crystal X-ray diffraction, revealing its orthorhombic space group and the chair conformation of the piperidine ring. This study contributes to understanding the foundational structural aspects of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Synthesis and Catalysis

Research has also delved into the synthesis of derivatives and their catalytic applications. l-Piperazine-2-carboxylic acid derived N-formamides, for example, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the potential of related compounds in facilitating chemical reactions with high yields and enantioselectivities (Wang et al., 2006).

Antibacterial Applications

The antibacterial potential of novel derivatives has been explored as well. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides synthesized using piperidine as a base have shown promising antibacterial effects against both Gram-negative and Gram-positive bacteria. This highlights the compound's relevance in developing new antibacterial agents (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).

Antimicrobial Activity

Further studies have focused on the synthesis of new pyridine derivatives and their antimicrobial activities. The creation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their evaluation against various bacterial and fungal strains underscore the compound's utility in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

4-(2-aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.ClH/c1-12-4-2-3-5-14(12)17-15(19)18-10-7-13(6-9-16)8-11-18;/h2-5,13H,6-11,16H2,1H3,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPNSOSYZQOPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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